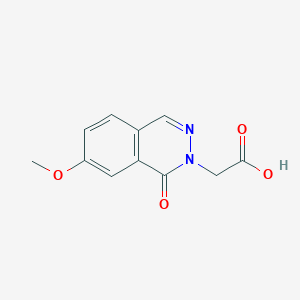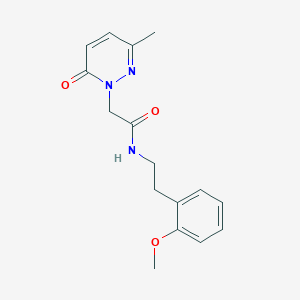![molecular formula C21H17ClFN7O B2954328 (4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(3-氟苯基)甲苯酮 CAS No. 923514-95-8](/img/structure/B2954328.png)
(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(3-氟苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a novel small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a potential inhibitor of CDK2, a target for cancer treatment .
Synthesis Analysis
The compound was synthesized as part of a new set of small molecules, which also included thioglycoside derivatives . The synthesis involved the design of these molecules to target CDK2 .Molecular Structure Analysis
The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2, which was achieved for the most potent anti-proliferative compounds .科学研究应用
Medicinal Chemistry: c-Met Inhibition
This compound features a 1,2,3-triazolo[4,5-d]pyrimidine scaffold, which has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can potentially be used as therapeutic agents against various forms of cancer.
Neuropharmacology: GABA A Modulation
Structures containing the 1,2,3-triazolo[4,5-d]pyrimidine moiety have shown activity as allosteric modulators of the GABA A receptors . These receptors are pivotal in mediating the inhibitory effects of GABA in the central nervous system. Modulating these receptors can lead to the development of new anxiolytic, anticonvulsant, and sedative drugs.
Polymer Chemistry: Solar Cell Applications
The 1,2,3-triazolo[4,5-d]pyrimidine unit has been incorporated into polymers used in solar cells . These polymers can enhance the efficiency of solar cells by improving light absorption and charge transport properties.
Enzyme Inhibition: BACE-1 Inhibition
Compounds with the 1,2,3-triazolo[4,5-d]pyrimidine structure have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibitors of BACE-1 are being explored as potential treatments for Alzheimer’s.
Fluorescent Probes
Due to their unique electronic structure, compounds like 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzoyl)piperazine can serve as fluorescent probes . These probes can be used in bioimaging to track biological processes in real-time at the molecular level.
Green Chemistry: Synthesis Pathways
The synthesis of 1,2,3-triazoles is of significant interest in green chemistry, aiming to develop environmentally safe and efficient methods for producing biologically active compounds . This compound can be synthesized using green chemistry principles, minimizing waste and energy consumption.
Molecular Docking: LSD1 Inhibition
The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is useful in designing new inhibitors for LSD1, a histone demethylase involved in gene expression regulation . Molecular docking studies can help in understanding the interaction between the compound and the enzyme, leading to the development of potent inhibitors.
Antimicrobial and Anticancer Activity
Compounds with 1,2,3-triazolo[4,5-d]pyrimidine structures have been found to possess antimicrobial properties and anticancer activity . They can be used to develop new drugs that target specific pathogens or cancer cells.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, the compound induces apoptosis, a form of programmed cell death, further reducing the number of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
未来方向
The compound has shown promising results in inhibiting CDK2 and affecting cell cycle progression . Future research could focus on further investigations of its effects, particularly its potential for inducing apoptosis within HCT cells . Additionally, its structure could be used as a basis for the development of more potent and efficacious anticancer drugs .
属性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-4-6-17(7-5-15)30-20-18(26-27-30)19(24-13-25-20)28-8-10-29(11-9-28)21(31)14-2-1-3-16(23)12-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHPSURHPQNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

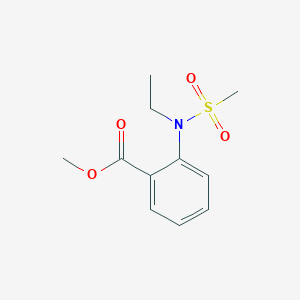
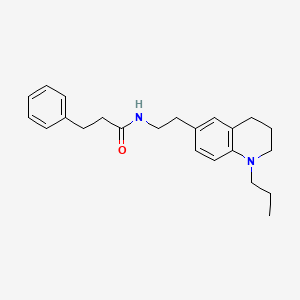
methanone](/img/structure/B2954247.png)
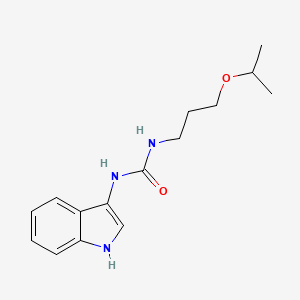
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)

![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)
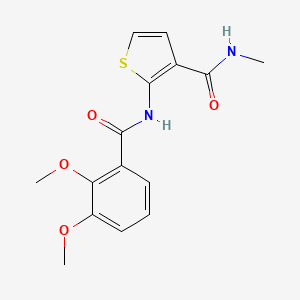
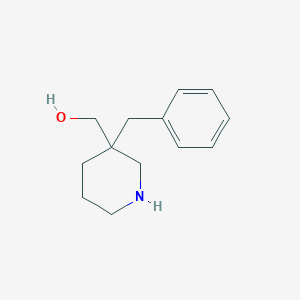
![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2954264.png)
